molecular formula C18H20N2O B8714894 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]

Cat. No.: B8714894
M. Wt: 280.4 g/mol
InChI Key: NOMJCWNXRGLWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1'-benzylspiro[1H-furo[3,4-c]pyridine-3,4'-piperidine]

InChI

InChI=1S/C18H20N2O/c1-2-4-15(5-3-1)13-20-10-7-18(8-11-20)17-12-19-9-6-16(17)14-21-18/h1-6,9,12H,7-8,10-11,13-14H2

InChI Key

NOMJCWNXRGLWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=C(CO2)C=CN=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.46 g (1.5 mmol) 1′-benzyl-4-hydroxymethyl-2′,3′,5′,6′-tetrahydro-1′H-[3,4′]bipyridinyl-4′-ol and 0.45 ml (3.2 mmol) triethylamine in 15 ml dry tetrahydrofuran at were added 0.11 ml (1.5 mmol) methane sulfonyl chloride room temperature. The reaction mixture was heated at reflux for 1 h and then quenched with water. The aqueous layer was basified with aqueous 1 M sodium hydroxide and extracted with three portions of ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Flash-chromatography (aminopropyl-modified silica gel) gave the title compound (0.52 g, 57%) as a light yellow amorphous solid.
Name
1′-benzyl-4-hydroxymethyl-2′,3′,5′,6′-tetrahydro-1′H-[3,4′]bipyridinyl-4′-ol
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
57%

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